molecular formula C14H24O4S2 B610225 Propargyl-PEG1-SS-PEG1-t-butyl ester CAS No. 1807518-78-0

Propargyl-PEG1-SS-PEG1-t-butyl ester

Cat. No.: B610225
CAS No.: 1807518-78-0
M. Wt: 320.46
InChI Key: HXQOZIFQBVKJGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propargyl-PEG1-SS-PEG1-t-butyl ester is a Click Chemistry crosslinker . It contains a propargyl group that can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield stable triazole linkages .


Synthesis Analysis

The synthesis of this compound involves the reaction of the propargyl group with azide-bearing compounds or biomolecules . This reaction is catalyzed by copper and results in the formation of stable triazole linkages .


Molecular Structure Analysis

The molecular formula of this compound is C14H24O4S2 . It has a molecular weight of 320.46 .


Chemical Reactions Analysis

The propargyl group in this compound can react with azide-bearing compounds or biomolecules . This reaction is facilitated by copper-catalyzed azide-alkyne Click Chemistry, resulting in the formation of stable triazole linkages .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 320.46 and a molecular formula of C14H24O4S2 .

Scientific Research Applications

Synthesis and Functionalization

Propargyl-PEG1-SS-PEG1-t-butyl ester is involved in the synthesis of novel heterobifunctional poly(ethylene glycol) (PEG) derivatives. These derivatives are synthesized with high efficiency and simplicity, offering potential in the development of PEG-based bioconjugates for biomedical applications (Lu & Zhong, 2010).

Biomedical and Drug Delivery Applications

This compound plays a role in the development of pH-responsive synthetic polypeptides and block copolymers. These materials exhibit properties like reversible micellization and self-assembly into micelles, making them suitable for potential use in systemic drug and gene delivery (Engler et al., 2011).

DNA Methylation Studies

In genetic research, particularly in the study of DNA methylation patterns, this compound might be indirectly related. For example, studies on DNA methylation in spermatozoa and offspring post spermatogonial stem cell transplantation involve examining gene fragments like Igf2 and Peg1 (Goossens et al., 2009).

Surface Functionalization and Material Science

The compound is also significant in material science for surface functionalization, demonstrated in the development of functional poly(2-oxazoline)s. These are used for introducing a range of functionalities, including propargyl groups, to materials for biomedical applications (Mees & Hoogenboom, 2015).

Polymer Chemistry

In the field of polymer chemistry, the compound is utilized in preparing pH and redox dual-sensitive core-crosslinked micelles. These micelles show promise in overcoming multi-drug resistance in tumor treatments, demonstrating the compound's role in advanced drug delivery systems (Yi et al., 2016).

Gene Delivery Systems

This compound is involved in the creation of targeted gene delivery systems. An example is the synthesis of a poly(amido amine) dendron functionalized with epidermal growth factor and PEG chains for improved gene transfer efficiency (Yu et al., 2011).

Mechanism of Action

The mechanism of action of Propargyl-PEG1-SS-PEG1-t-butyl ester involves the reaction of the propargyl group with azide-bearing compounds or biomolecules . This reaction is catalyzed by copper and leads to the formation of stable triazole linkages .

Safety and Hazards

As a research-grade compound, Propargyl-PEG1-SS-PEG1-t-butyl ester should only be used for research purposes . It is not intended for use as a medical drug, food, household item, etc . Any use outside of research could be potentially hazardous .

Future Directions

The future directions of Propargyl-PEG1-SS-PEG1-t-butyl ester research could involve its use in drug delivery . Its ability to form stable triazole linkages with azide-bearing compounds or biomolecules makes it a potential candidate for creating targeted drug delivery systems .

Properties

IUPAC Name

tert-butyl 3-[2-(2-prop-2-ynoxyethyldisulfanyl)ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O4S2/c1-5-7-16-9-11-19-20-12-10-17-8-6-13(15)18-14(2,3)4/h1H,6-12H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXQOZIFQBVKJGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCSSCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201122948
Record name Propanoic acid, 3-[2-[[2-(2-propyn-1-yloxy)ethyl]dithio]ethoxy]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201122948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807518-78-0
Record name Propanoic acid, 3-[2-[[2-(2-propyn-1-yloxy)ethyl]dithio]ethoxy]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807518-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-[2-[[2-(2-propyn-1-yloxy)ethyl]dithio]ethoxy]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201122948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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